molecular formula C31H24O3 B8746479 2,5-Bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one CAS No. 38268-21-2

2,5-Bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one

Cat. No.: B8746479
CAS No.: 38268-21-2
M. Wt: 444.5 g/mol
InChI Key: DURKLCIFQNJMIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one is a useful research compound. Its molecular formula is C31H24O3 and its molecular weight is 444.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

38268-21-2

Molecular Formula

C31H24O3

Molecular Weight

444.5 g/mol

IUPAC Name

2,5-bis(4-methoxyphenyl)-3,4-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C31H24O3/c1-33-25-17-13-23(14-18-25)29-27(21-9-5-3-6-10-21)28(22-11-7-4-8-12-22)30(31(29)32)24-15-19-26(34-2)20-16-24/h3-20H,1-2H3

InChI Key

DURKLCIFQNJMIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

Equivalent weights of benzil and the 1,3-bis(4-methoxyphenyl)propanone prepared in the first step are dissolved in, for example, alcohol and heated to incipient boiling. A condensation reaction is initiated by the addition of a small amount of an aqueous potassium hydroxide solution. The solution is heated at reflux to form a purple-black slurry which on purification results in an excellent yield (91%) of purple-colored crystalline 2,5-bis (4-methoxyphenyl)-3,4-diphenylcyclopentadienone, or α,α′-bis(4-methoxy)-tetracyclone, melting at approximately 186-188° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.